molecular formula C11H7ClF3N3O2 B2490146 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime CAS No. 477873-00-0

1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime

Cat. No. B2490146
CAS RN: 477873-00-0
M. Wt: 305.64
InChI Key: WWSMXHGJOHIODG-ZWSORDCHSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime" often involves reactions of polyfluoroacyl chromones with hydroxylamine, which proceed via nucleophilic 1,4-addition followed by ring opening and cyclization to yield isoxazole and chromone derivatives (Sosnovskikh, Moshkin, & Kodess, 2008). Such synthetic pathways highlight the complexity and the versatility in generating structures incorporating isoxazole rings, which are central to the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been studied through X-ray diffraction, revealing intricate hydrogen bonding networks and crystal packing influenced by oxime···oxime and CH/π interactions (Alcalde et al., 2008). These structural insights are crucial for understanding the physical and chemical behavior of the compound.

Chemical Reactions and Properties

The chemical reactivity of similar compounds involves transformations under specific conditions, such as cyclization reactions leading to diverse heterocyclic structures. For instance, reactions with tetrasulfur tetranitride result in the formation of thiadiazoles, indicating the potential for generating a wide range of derivatives from the parent compound (Yoon, Cho, & Kim, 1998).

Physical Properties Analysis

Although specific studies on the physical properties of "this compound" are not directly available, research on structurally related compounds provides valuable context. The physical characteristics, such as melting points, solubility, and crystalline form, are influenced by molecular interactions and structural configurations, as seen in the detailed structural analysis (Alcalde et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from synthesis and reaction studies. The ability to undergo various chemical transformations, such as cyclization to form isoxazoles and chromones, highlights the compound's chemical versatility and potential for further functionalization (Sosnovskikh, Moshkin, & Kodess, 2008).

Scientific Research Applications

Molecular Structure Analysis

Research on compounds structurally related to 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime has revealed insights into intermolecular hydrogen bonding networks. For instance, the synthesis and structural studies of related ethanone oximes have shown the formation of H-bonding networks, providing essential data for understanding the molecular interactions of such compounds. These studies are fundamental for the development of new materials and pharmaceuticals by understanding the crystalline structures and bonding interactions (Alcalde et al., 2008).

Synthetic Applications

The synthetic utility of related compounds has been explored in various chemical transformations. For example, reactions of polyfluoroacyl chromones with hydroxylamine have led to the synthesis of novel isoxazole and chromone derivatives, showcasing the versatility of such compounds in synthesizing new chemical entities with potential applications in materials science and drug discovery (Sosnovskikh et al., 2006).

Advanced Materials Development

The development of advanced materials also benefits from the study of such compounds. For instance, the regioselective synthesis of pyridine derivatives incorporating isoxazolyl groups has been achieved, which could have implications for creating materials with novel optical, electronic, or catalytic properties (Yang et al., 2013).

Antifungal Activities

In the realm of pharmacology, derivatives of ethanone oxime have been investigated for their biological activities. Research into 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moieties has unveiled significant antifungal activities. This highlights the potential of such compounds in developing new antifungal agents, contributing to the fight against fungal infections in agriculture and medicine (Bai et al., 2020).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given the importance of trifluoromethylpyridines in the agrochemical and pharmaceutical industries, it is likely that there will be continued interest in compounds with similar structures .

properties

IUPAC Name

(NZ)-N-[1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c1-5(17-19)9-3-8(18-20-9)10-7(12)2-6(4-16-10)11(13,14)15/h2-4,19H,1H3/b17-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSMXHGJOHIODG-ZWSORDCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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